1-tert-Butyl-1H-pyrazol-4-yl dimethylcarbamate
CAS No.: 88558-98-9
Cat. No.: VC17281798
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88558-98-9 |
|---|---|
| Molecular Formula | C10H17N3O2 |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | (1-tert-butylpyrazol-4-yl) N,N-dimethylcarbamate |
| Standard InChI | InChI=1S/C10H17N3O2/c1-10(2,3)13-7-8(6-11-13)15-9(14)12(4)5/h6-7H,1-5H3 |
| Standard InChI Key | SZBLBOCEZFVXNJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)N1C=C(C=N1)OC(=O)N(C)C |
Introduction
1-tert-Butyl-1H-pyrazol-4-yl dimethylcarbamate is a synthetic organic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This specific compound features a tert-butyl group attached to the pyrazole ring and a dimethylcarbamate functional group, which contribute to its chemical properties and potential applications.
Synthesis of 1-tert-Butyl-1H-pyrazol-4-yl Dimethylcarbamate
The synthesis of this compound typically involves:
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Formation of the Pyrazole Core: The pyrazole ring is synthesized through cyclization reactions involving hydrazines and diketones or their equivalents.
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Introduction of the Tert-butyl Group: Alkylation reactions are employed to attach the bulky tert-butyl group at the desired position on the pyrazole ring.
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Carbamoylation: The dimethylcarbamate group is introduced via reaction with carbamoyl chlorides or related reagents under controlled conditions.
These steps are carried out under optimized conditions to ensure high yield and purity.
Biological Activity
Pyrazole derivatives are widely studied for their biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. While specific data on 1-tert-butyl-1H-pyrazol-4-yl dimethylcarbamate is limited, its structural features suggest potential applications in:
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Enzyme Inhibition: The carbamate group may interact with enzymes such as acetylcholinesterase or other hydrolases.
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Pesticides: Carbamates are commonly used in agrochemicals for pest control.
Pharmaceutical Research
The presence of a pyrazole core makes this compound a candidate for drug development targeting diseases such as cancer, neurodegenerative disorders, or microbial infections.
Challenges
Despite its promising structure, detailed studies on this compound remain sparse. Future research should focus on:
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Comprehensive biological evaluations.
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Toxicological profiling for safety assessments.
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Optimization of synthetic routes for scalability.
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